molecular formula C13H13NO2S B7560425 2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B7560425
M. Wt: 247.31 g/mol
InChI Key: ZIRLVDBLJMJMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and material science. It is a heterocyclic compound that contains a thiazole ring and a carboxylic acid group. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have shown that the compound can interact with various enzymes and receptors in the body, leading to the modulation of their activities. It has also been suggested that the compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various microbial strains, including bacteria and fungi. In vivo studies have shown that the compound can reduce inflammation and pain in animal models. The compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is its ease of synthesis. The compound can be synthesized using relatively simple methods and in good yields. Another advantage is its potential applications in various scientific research areas. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is the development of novel materials using the compound as a building block. Additionally, the compound can be used as a ligand for various enzymes and receptors, leading to the development of new drugs and therapies. Further research is needed to fully understand the potential applications of the compound.
In conclusion, 2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a promising compound that has shown potential applications in various scientific research areas. Its ease of synthesis and potential applications make it an attractive compound for further research.

Synthesis Methods

The synthesis of 2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been achieved using different methods. One of the most common methods involves the reaction of 2-amino-4-methylthiazole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has shown potential applications in various scientific research areas. In medicinal chemistry, the compound has been tested for its antimicrobial, anticancer, and anti-inflammatory properties. In biochemistry, it has been used as a ligand for various enzymes and receptors. In material science, the compound has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-7-4-5-8(2)10(6-7)12-14-9(3)11(17-12)13(15)16/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLVDBLJMJMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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